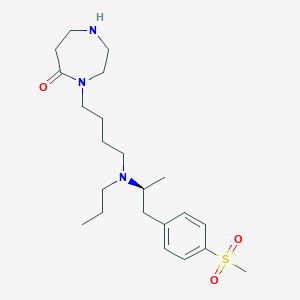

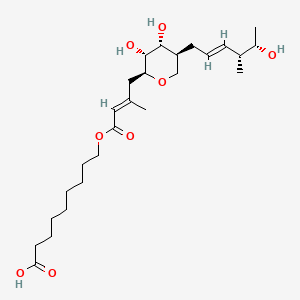

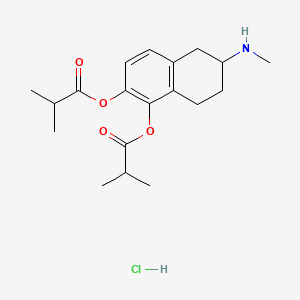

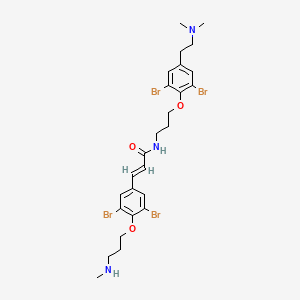

Tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate

説明

PYR-4897, CAS#60024-89-7, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.

科学的研究の応用

1. Photooxidation and Oxidative Coupling in Dye-Sensitized Processes

Research has shown that dye-sensitized photooxidation of related pyrrole compounds can lead to the formation of bipyrrolic oxidative coupling products. For example, tert-butyl 3-methoxypyrrole-2-carboxylate yielded tert-butyl 3,5-dimethoxypyrrole-2-carboxylate and bipyrrolic products upon photooxidation (Wasserman, Power, & Petersen, 1996). This process is significant in the study of pyrrole chemistry and its applications in materials science.

2. Synthesis of Substituted Pyrroles and Precursors for Prodigiosin

The reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen has been studied to yield 5-substituted pyrroles. These products serve as precursors for prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004). Prodigiosin is a red pigment produced by certain bacteria and has potential applications in pharmaceuticals and dye industries.

3. Formation of 3-Hydroxy-1H-pyrrole and Its Reactions

Flash vacuum pyrolysis of tert-butyl amino acetate derivatives can yield 3-hydroxy-1H-pyrrole, which reacts with mild electrophiles at the 2-position. This process is notable in the field of organic chemistry for the synthesis of pyrrole derivatives (Hill et al., 2009).

4. Synthesis of Chiral Bipyrroles

Researchers have synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This process is relevant in the synthesis of chiral molecules, which are important in pharmaceuticals and materials science (Skowronek & Lightner, 2003).

5. Study of Atropisomerism in Pyrroles

Iodopyrroles and related derivatives have shown restricted rotation about a bond due to bulky tert-butyl groups. These compounds are part of a rare class of atropisomers, which are significant in stereochemistry and pharmaceutical synthesis (Boiadjiev & Lightner, 2002).

6. Synthesis of Hydroxyalkyl Derivatives

The synthesis of hydroxyalkyl derivatives of tert-butyl oxopyrrole carboxylates through Mukaiyama crossed-aldol-type reactions issignificant in organic synthesis. These derivatives exhibit interesting stereochemistry and are useful in constructing complex organic molecules (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).

7. Development of Antiinflammatory Agents

Research has led to the synthesis of a series of compounds based on tert-butyl pyrrolidin-2-ones, showing potential as antiinflammatory and analgesic agents. These compounds have been evaluated for their efficacy and safety compared to existing drugs (Ikuta et al., 1987).

8. Synthesis and Application in Catalysis

The synthesis and application of tert-butyl-based compounds in catalysis have been explored, particularly in the context of hydroformylation reactions. Such research contributes to the development of more efficient and selective catalytic processes in industrial chemistry (Mikhel et al., 2011).

特性

IUPAC Name |

tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-9-11(7-8-12(17)19-6)10(2)16-13(9)14(18)20-15(3,4)5/h16H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLRHYGHGCUJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303192 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate | |

CAS RN |

60024-89-7 | |

| Record name | 60024-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide](/img/structure/B1679806.png)

![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)